molecular formula C9H6Cl2N2O B1276200 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 51802-78-9

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1276200
CAS No.: 51802-78-9
M. Wt: 229.06 g/mol
InChI Key: TWFGGYWZWDPXGT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (5-Cl-3-Cl-1,2,4-OXD) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used for a range of purposes, from synthesis of novel compounds to biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Reactions and Synthesis : 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has been utilized in various chemical reactions, including ring-fission and C–C bond cleavage reactions. These processes have led to the creation of compounds with diverse structures and properties (Jäger et al., 2002).
  • Structural Analysis : Studies have synthesized and analyzed the structure of compounds derived from this compound, revealing insights into their molecular arrangements and bonding patterns (Wang et al., 2007).

Application in Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : This chemical has been used as a starting material for synthesizing several fused heterocyclic compounds. These synthesized compounds have diverse structures and potential applications in various scientific fields (Abbas et al., 2017).

Use in Organic Chemistry

  • Organic Synthesis : The compound plays a significant role in organic synthesis, including the creation of chromone derivatives. Its reactive nature allows for diverse chemical transformations, leading to a range of potentially useful organic compounds (Rao et al., 2014).

Potential Biological Applications

  • Antimicrobial Activity : There is research exploring the antimicrobial properties of compounds derived from this compound. Such studies are crucial for developing new antimicrobial agents (Rai et al., 2010).

Advanced Applications in Chemistry

  • Versatility in Chemical Reactions : The compound's structure makes it a versatile reagent in various chemical reactions. It has been studied for its ability to undergo different chemical transformations, demonstrating its utility in advanced organic chemistry (Stepanov et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFGGYWZWDPXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407122
Record name 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-78-9
Record name 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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